4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate
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Overview
Description
ACETIC ACID 4-((4-(4-CL-PH)-PIPERAZIN-1-YLIMINO)-ME)-2,6-DIMETHOXY-PHENYL ESTER is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 4-((4-(4-CL-PH)-PIPERAZIN-1-YLIMINO)-ME)-2,6-DIMETHOXY-PHENYL ESTER typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a nucleophilic substitution reaction involving 4-chlorophenylamine and ethylene diamine.
Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using methanol and a suitable methylating agent.
Esterification: The final esterification step involves reacting the intermediate with acetic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ACETIC ACID 4-((4-(4-CL-PH)-PIPERAZIN-1-YLIMINO)-ME)-2,6-DIMETHOXY-PHENYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ACETIC ACID 4-((4-(4-CL-PH)-PIPERAZIN-1-YLIMINO)-ME)-2,6-DIMETHOXY-PHENYL ESTER has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ACETIC ACID 4-((4-(4-CL-PH)-PIPERAZIN-1-YLIMINO)-ME)-2,6-DIMETHOXY-PHENYL ESTER involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ACETIC ACID 4-((4-(4-CL-PH)-PIPERAZIN-1-YLIMINO)-ME)-2,6-DIMETHOXY-PHENYL ESTER: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of ACETIC ACID 4-((4-(4-CL-PH)-PIPERAZIN-1-YLIMINO)-ME)-2,6-DIMETHOXY-PHENYL ESTER lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H24ClN3O4 |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
[4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C21H24ClN3O4/c1-15(26)29-21-19(27-2)12-16(13-20(21)28-3)14-23-25-10-8-24(9-11-25)18-6-4-17(22)5-7-18/h4-7,12-14H,8-11H2,1-3H3/b23-14+ |
InChI Key |
KJZCMNXSWHYZJQ-OEAKJJBVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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